

Comprehensive Structure Elucidation of 3-Ethynyl-4-methyl-1H-pyrazole

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Compound of Interest

Compound Name: 3-ethynyl-4-methyl-1H-pyrazole

CAS No.: 2137742-39-1

Cat. No.: B6618606

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Executive Summary

3-Ethynyl-4-methyl-1H-pyrazole (CAS: 2137742-39-1) is a high-value heterocyclic building block, primarily utilized in fragment-based drug discovery (FBDD) and "click" chemistry applications. Its terminal alkyne moiety serves as a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the pyrazole core offers hydrogen-bonding motifs critical for kinase inhibitor scaffolds.

This technical guide details the synthesis, isolation, and rigorous structure elucidation of this compound. It addresses the specific challenge of annular tautomerism (3- vs. 5-position) characteristic of N-unsubstituted pyrazoles, providing a definitive spectroscopic framework for identification.

Chemical Identity & Properties

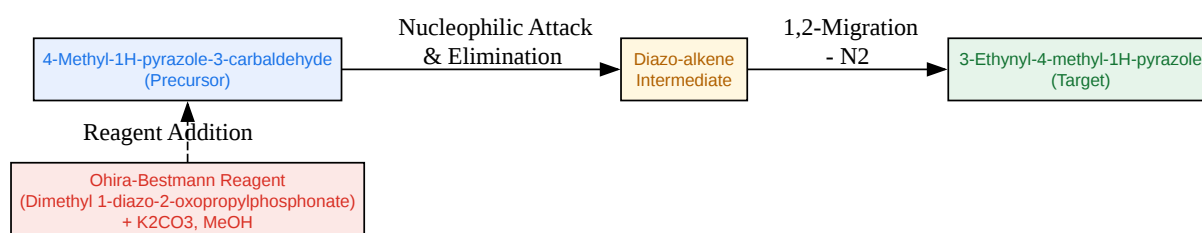
Property	Detail
IUPAC Name	3-Ethynyl-4-methyl-1H-pyrazole
CAS Number	2137742-39-1
Molecular Formula	C ₆ H ₆ N ₂
Molecular Weight	106.13 g/mol
SMILES	CC1=C(C#C)N=CN1
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, MeOH, DCM; sparingly soluble in water

Synthesis: The Ohira-Bestmann Homologation

While Sonogashira coupling is a valid route, the most robust and scalable method for synthesizing **3-ethynyl-4-methyl-1H-pyrazole** avoids transition metal contamination by using the Seyferth-Gilbert homologation (specifically the Ohira-Bestmann modification) on the corresponding aldehyde.

Reaction Scheme

The transformation converts 4-methyl-1H-pyrazole-3-carbaldehyde directly to the terminal alkyne using the Ohira-Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate).^{[1][2]}



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Caption: One-pot homologation workflow converting the aldehyde precursor to the terminal alkyne via a diazo intermediate.

Experimental Protocol

Step 1: Reagent Preparation

- Dissolve 4-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in anhydrous Methanol (0.5 M concentration).
- Cool the solution to 0 °C (ice bath).
- Add Potassium Carbonate (K_2CO_3) (2.0 eq) followed by Ohira-Bestmann reagent (1.2 eq).
Note: The base generates the active diazo-phosphonate anion in situ.[2]

Step 2: Reaction & Workup

- Stir at 0 °C for 30 minutes, then warm to Room Temperature (25 °C) and stir for 12 hours.
- Quench: Dilute with saturated $NaHCO_3$ solution.
- Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine.
- Purification: Dry over Na_2SO_4 , concentrate, and purify via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

Critical Control Point: The reaction produces N_2 gas. Ensure adequate venting.

Structure Elucidation

The elucidation relies on distinguishing the target from its regioisomers (e.g., 4-ethynyl-3-methyl) and characterizing the tautomeric equilibrium.

Mass Spectrometry (MS)[4]

- Method: LC-MS (ESI+)
- Result: Observed $[M+H]^+ = 107.1$ m/z.

- Fragmentation: A characteristic fragment at m/z 80 may be observed, corresponding to the loss of HCN or C_2H_2 , typical for pyrazoles.

Infrared Spectroscopy (FT-IR)

IR provides the first confirmation of the alkyne functionality.

Frequency (cm^{-1})	Assignment	Diagnostic Value
3250 - 3300	$\equiv C-H$ Stretch	Sharp, strong band confirming terminal alkyne.
2100 - 2150	$C\equiv C$ Stretch	Weak to medium band (often weak in internal alkynes, but visible here).
3100 - 3200	N-H Stretch	Broad band, confirms unsubstituted pyrazole nitrogen.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool. The spectra will show broadening due to annular tautomerism (rapid proton exchange between N1 and N2).

Tautomerism: The "Breathe" of the Ring

In solution (especially $DMSO-d_6$), the H on N1 rapidly migrates to N2. This makes the C3 and C5 positions "average" out on the NMR timescale, or appear as broad distinct signals if exchange is slow (low temp).

- Tautomer A: **3-ethynyl-4-methyl-1H-pyrazole**
- Tautomer B: 5-ethynyl-4-methyl-1H-pyrazole (Identical chemically, but distinct if N is fixed).

Predicted 1H NMR Data ($DMSO-d_6$, 400 MHz)

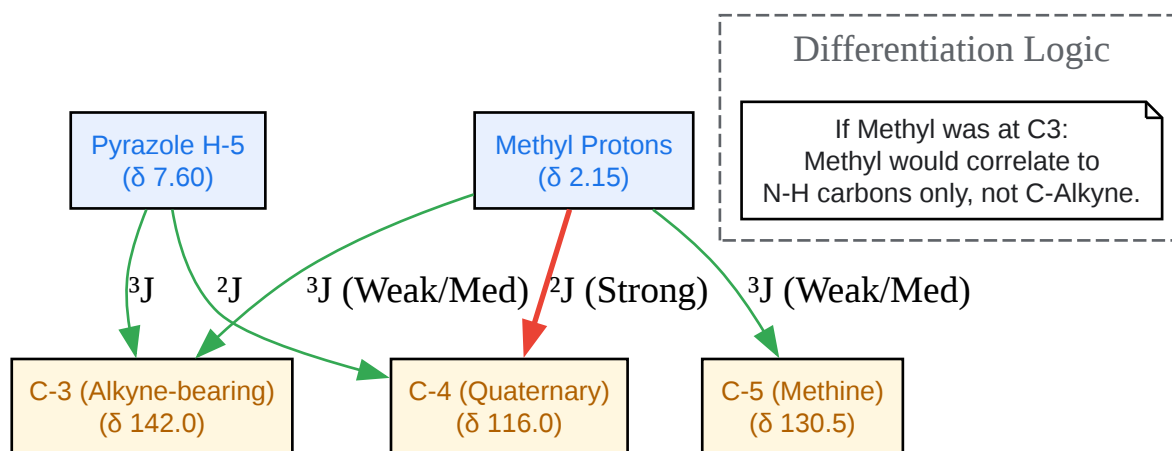
Shift (δ ppm)	Multiplicity	Integration	Assignment	Notes
12.80	Broad s	1H	NH	Exchangeable with D ₂ O. Very broad due to tautomerism.
7.60	s	1H	H-5	Pyrazole ring proton. Shifts upfield/downfield depending on tautomer ratio.
4.25	s	1H	\equiv C-H	Terminal alkyne proton. May show small long-range coupling.
2.15	s	3H	CH ₃	Methyl group at C4.

Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

Shift (δ ppm)	Assignment	Mechanistic Insight
142.0	C-3 (or C-5)	Quaternary carbon attached to the alkyne.
130.5	C-5 (or C-3)	Methine carbon (CH) of the pyrazole ring.
116.0	C-4	Quaternary carbon bearing the methyl group.
82.5	-C \equiv	Internal alkyne carbon.
76.0	\equiv CH	Terminal alkyne carbon.
10.5	CH ₃	Methyl carbon.

Advanced Elucidation: 2D NMR Logic

To prove the 3-ethynyl-4-methyl regiochemistry (vs. 4-ethynyl-3-methyl), HMBC (Heteronuclear Multiple Bond Correlation) is required.



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Caption: HMBC correlations confirming the 3,4-substitution pattern. The Methyl group shows correlations to both the Alkyne-bearing carbon (C3) and the Methine carbon (C5).

Self-Validation Checklist

- Does the Methyl correlate to the Alkyne-bearing carbon?
 - Yes: In the 3-ethynyl-4-methyl isomer, the methyl protons (at C4) are 3 bonds away from C3 (alkyne-bearing). You will see a cross-peak.
 - No: In the 4-ethynyl-3-methyl isomer, the methyl (at C3) is 3 bonds away from C4 (alkyne-bearing).
 - Differentiation: The key is the H-5 proton. In the target structure, H-5 is a singlet. In the 4-ethynyl-3-methyl isomer, the proton is also a singlet but would show different NOE interactions. The most robust proof is the ^{13}C shift of the alkyne-bearing carbon: C3 (adjacent to N) is typically more deshielded (~140-150 ppm) than C4 (~100-115 ppm).

References

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